3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, also known as 3-PPE-PIP-HCl, is an organic compound belonging to the piperidine family of compounds. It is a white crystalline solid with a melting point of 103-105°C and a boiling point of 159-161°C. 3-PPE-PIP-HCl has a broad range of applications in scientific research, including synthesis and enzymatic studies. In
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to the chemical structure . These derivatives exhibited significant anti-acetylcholinesterase activity, indicating potential use in treating dementia-related disorders due to enhanced acetylcholine levels in the brain (Sugimoto et al., 1990).
Conformational Analysis
Conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride, a tropane analogue of pethidine, showed a piperidine chair conformation with an axial 3-phenyl substituent, as discussed by Casy and Coates (1974). This research contributes to understanding the structural aspects of piperidine derivatives, which are vital in drug design (Casy & Coates, 1974).
Impurities Identification in Cloperastine Hydrochloride
In 2020, Liu et al. isolated and identified impurities in cloperastine hydrochloride, a piperidine derivative. This study is crucial for ensuring the purity and safety of pharmaceuticals containing similar structures (Liu et al., 2020).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Price et al. (2005) investigated compounds, including piperidine derivatives, for their allosteric modulation of the cannabinoid CB1 receptor. This suggests possible applications in developing novel therapeutic agents targeting the endocannabinoid system (Price et al., 2005).
Structure-Activity Relationships in AChE Inhibitors
A study by Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are structurally similar to the chemical . They found significant anti-AChE activity, highlighting the therapeutic potential in cognitive disorders (Sugimoto et al., 1992).
properties
IUPAC Name |
3-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNVNYGZUNBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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